2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-Hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact withcalcitonin gene-related peptide (CGRP) receptors . These receptors play a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist to the cgrp receptors . This would inhibit the transmission of pain signals, providing potential therapeutic benefits.
Biochemical Pathways
The compound may affect the biochemical pathways related to pain transmission. By acting as an antagonist to CGRP receptors, it could disrupt the normal functioning of these pathways, leading to a reduction in pain signals .
Result of Action
The result of the compound’s action would likely be a reduction in pain signals transmitted through the nervous system. This could potentially provide relief from conditions associated with heightened pain sensitivity .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the presence of light could potentially affect its activity, as some compounds with trifluoromethyl groups have been shown to undergo reactions under visible light irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 3-(trifluoromethyl)benzyl chloride with a suitable sulfonylating agent, such as sulfur dioxide and a base, to form the sulfonyl chloride intermediate.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with 4-(trifluoromethyl)aniline in the presence of a base like triethylamine to form the sulfonamide.
Hydroxylation and Methylation: The final step involves the hydroxylation and methylation of the sulfonamide to introduce the 2-hydroxy-2-methyl group, typically using reagents like methyl magnesium bromide and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products depend on the nucleophile used, potentially forming new amides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple trifluoromethyl groups. These groups can significantly alter the electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
Biology and Medicine
In biological and medical research, compounds with trifluoromethyl groups are often explored for their potential as pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-phenylpropanamide: Similar structure but lacks the additional trifluoromethyl group on the phenyl ring.
2-Hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-methylphenyl]propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group on the phenyl ring.
Uniqueness
The presence of multiple trifluoromethyl groups in 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide makes it unique. These groups can significantly enhance the compound’s chemical stability, lipophilicity, and ability to interact with biological targets, distinguishing it from similar compounds with fewer or no trifluoromethyl groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO4S/c1-17(28,16(27)26-15-7-5-13(6-8-15)18(20,21)22)11-31(29,30)10-12-3-2-4-14(9-12)19(23,24)25/h2-9,28H,10-11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWJNJPFIRDGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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